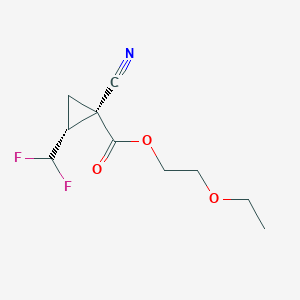![molecular formula C8H4O4S4 B12828011 [2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of dithiolylidene derivatives This compound is characterized by its unique structure, which includes two dithiolylidene rings connected by a biaryl linkage and carboxylic acid groups at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of the Dithiolylidene Rings: The dithiolylidene rings can be synthesized through the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions.
Coupling of the Dithiolylidene Rings: The two dithiolylidene rings are then coupled using a biaryl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated dithiolylidene precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its ability to form charge-transfer complexes.
Materials Science: Employed in the development of semiconducting materials and conductive polymers.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its ability to form charge-transfer complexes with electron-accepting materials. This is facilitated by the conjugated system of the dithiolylidene rings, which allows for efficient charge transfer. The molecular targets and pathways involved include interactions with semiconducting crystals and the formation of conductive pathways in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzotetrathiafulvalene: Another dithiolylidene derivative with similar electronic properties.
Tetrathiafulvalene: Known for its use in organic electronics and materials science.
Bis(ethylenedithio)tetrathiafulvalene: Used in the development of organic superconductors.
Uniqueness
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to its specific biaryl linkage and carboxylic acid groups, which provide additional functionalization options and enhance its solubility and processability in various applications.
Propriétés
Formule moléculaire |
C8H4O4S4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2Z)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7- |
Clé InChI |
FGYHNTCTNVUNTF-FPLPWBNLSA-N |
SMILES isomérique |
C1=C(S/C(=C\2/SC=C(S2)C(=O)O)/S1)C(=O)O |
SMILES canonique |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)



![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)

![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)




